molecular formula C12H11N5O B2933082 5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 1147218-25-4

5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2933082
CAS No.: 1147218-25-4
M. Wt: 241.254
InChI Key: IADGDMGOSXBTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of kinase-targeted therapies. Its [1,2,4]triazolo[4,3-a]pyrimidine core is a recognized pharmacophore in the design of potent enzyme inhibitors. Structurally analogous compounds have demonstrated substantial research value as inhibitors of key protein kinases, including c-Met and VEGFR-2, which are pivotal drivers in tumor proliferation, angiogenesis, and metastasis . The specific substitution pattern of this compound, featuring a phenylamino group at the 3-position, is designed to modulate its interaction with the hydrophobic back pocket of ATP-binding sites, a characteristic of class II kinase inhibitors . This mechanism is under investigation for overcoming drug resistance in cancer therapeutics. Furthermore, the broader chemical class of [1,2,4]triazolo[4,3-a]pyrimidines has been extensively documented for its antiproliferative properties. In vitro evaluations against various human cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549), have shown that related derivatives can induce cell cycle arrest and promote apoptosis, highlighting their potential as candidates for antitumor agents . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-anilino-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-8-7-10(18)14-12-16-15-11(17(8)12)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,13,15)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADGDMGOSXBTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-carboxylic acid with phenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Functionalization via Nucleophilic Substitution

The 7(8H)-one oxygen and phenylamino group enable site-selective modifications:

  • Alkylation at N8 : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ at 60°C to form 8-alkyl derivatives, preserving the triazole ring's integrity .

  • Aminolysis Reactions : Phenyl isocyanate substitutes the 7-keto oxygen under anhydrous THF conditions, yielding 7-(phenylcarbamoyl) analogs .

Reaction TypeReagents/ConditionsProductYieldReference
N8-AlkylationCH₃I, K₂CO₃, DMF, 60°C8-methyl derivative72%
7-Keto AminolysisPhNCO, THF, RT7-(PhNHCO) derivative65%

Cyclization and Annulation Reactions

The triazole-pyrimidine core participates in ring-expansion reactions:

  • With Hydrazonoyl Halides : Forms fused imidazo[1,2-b]pyrazoles under reflux with N-phenyl-2-oxo-2-phenylethanehydrazonoyl bromide in ethanol/TEA .

  • Pyrazole Annulation : Condensation with 3,5-diaminopyrazoles in pyridine yields pyrazolo[1,5-a]pyrimidine hybrids via C-N bond formation .

Example Mechanism :

  • Nucleophilic attack by pyrazole’s amino group at C2 of the triazolo-pyrimidine.

  • Cyclodehydration forms a six-membered ring, confirmed by X-ray crystallography .

Electrophilic Aromatic Substitution

The phenylamino group directs electrophiles to specific positions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para-position of the phenyl ring (86% regioselectivity) .

  • Sulfonation : Oleum (20% SO₃) at 120°C produces sulfonic acid derivatives, isolable as sodium salts.

Oxidation and Reduction

Controlled redox reactions modify substituents without disrupting the core:

  • Oxidation of Methyl Group : KMnO₄ in acidic H₂O converts the 5-methyl group to a carboxylic acid (>>90% purity) .

  • Selective Hydrogenation : Pd/C (5 mol%) in EtOH reduces nitro groups to amines while leaving the triazole intact .

SubstrateReagentsProductConditions
5-Nitro derivativeH₂, Pd/C, EtOH5-Amino derivative50°C, 5 bar

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki-Miyaura : 3-Bromo derivatives react with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to install biaryl motifs .

  • Sonogashira : Terminal alkynes couple at C5 using CuI/Pd(OAc)₂, forming ethynyl-linked conjugates .

Key Observation : Electron-withdrawing groups on the phenyl ring enhance coupling efficiency by 30–40% .

Tautomerism and pH-Dependent Reactivity

The compound exhibits pH-sensitive tautomerism:

  • Acidic Conditions (pH < 3) : Triazole NH undergoes protonation, shifting electron density to pyrimidine C6 .

  • Basic Conditions (pH > 10) : Deprotonation at N8 enhances nucleophilicity at C7, facilitating SNAr reactions.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the specific compound "5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" are not available in the search results, the available information does allow us to discuss potential applications based on its structural features and related compounds.

Chemical Information
this compound has the molecular formula C12H11N5OC_{12}H_{11}N_5O and a molecular weight of 241.25 . It is also identified by the CAS number 1147218-25-4 .

Potential Applications

Given that the compound is a triazolopyrimidine derivative, we can infer potential applications from the known uses of related compounds.

  • Anti-tumor Activity : Triazolopyrimidine derivatives have demonstrated anti-tumor activity . Novel [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized and found to be active against various tumor cell lines .
  • p38 Kinase Inhibitors : Certain triazolopyridines are known as inhibitors of p38 mitogen-activated protein kinase .
  • Pharmacological Significance : Triazole derivatives, in general, have shown pharmacological significance and are present in drugs with antimicrobial, anti-inflammatory, analgesic, and antiepileptic properties .

Triazole Scaffold

The triazole nucleus is a core structural component in many drug categories . Triazoles have a wide range of applications .

Related Research

Research on related compounds, such as novel [1,2,4]triazolo[1,5-a]pyrimidines, indicates activity against tumor cell lines . Specifically, compounds with disubstitution on the aniline ring and specific moieties on the 5"-furylmethyl side-chain showed better anti-tumor activities . One compound, in particular, showed the best anti-tumor activity and was recommended for further study .

Organofluorine Compounds

Mechanism of Action

The mechanism of action of 5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation, or interact with kinase pathways, exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • 4-Hydroxy-6-methyl-1,3,3a,7-tetraazaindene

Uniqueness

5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is unique due to its specific substitution pattern and the presence of the phenylamino group, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit enhanced bioactivity and selectivity towards certain biological targets .

Biological Activity

5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and other therapeutic applications. This article delves into the biological activity of this compound, summarizing various studies, findings, and implications.

Chemical Structure and Properties

  • Molecular Formula: C12_{12}H11_{11}N5_5O
  • Molecular Weight: 241.25 g/mol
  • CAS Number: 1147218-25-4

The compound features a triazole-pyrimidine core structure that is commonly associated with a variety of biological activities, including anti-tumor effects.

Anti-Tumor Activity

Several studies have investigated the anti-tumor properties of this compound and related compounds. Notably:

  • In Vitro Studies:
    • A study reported that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibited significant anti-tumor activity against various cancer cell lines. The best-performing compound showed IC50_{50} values of 12.3 µM and 6.1 µM against Bel-7402 and HT-1080 cell lines respectively .
    • The presence of specific substituents on the phenyl ring was found to enhance anti-tumor potency significantly.
  • Mechanism of Action:
    • The proposed mechanism includes the inhibition of key signaling pathways involved in tumor proliferation and survival. For instance, some derivatives have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation .

Other Biological Activities

In addition to anti-tumor effects, derivatives of this compound have shown promise in other areas:

  • Antifungal Activity: Some triazole derivatives are reported to exhibit antifungal properties, making them potential candidates for treating fungal infections .
  • Herbicidal Activity: Certain compounds within the triazole family have demonstrated herbicidal effects, indicating their utility in agricultural applications .

Case Study 1: Anti-Cancer Efficacy

A recent study focused on synthesizing various derivatives of [1,2,4]triazolo[1,5-a]pyrimidines to evaluate their anti-cancer efficacy. Among these compounds, one derivative exhibited remarkable potency against multiple cancer cell lines. This study highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Mechanistic Insights

Research exploring the mechanisms behind the anti-tumor effects revealed that certain compounds can induce apoptosis in cancer cells through the activation of caspase pathways. This finding underscores the therapeutic potential of targeting apoptotic pathways in cancer treatment.

Research Findings Summary

Activity Findings References
Anti-TumorIC50_{50} values of 12.3 µM (Bel-7402) and 6.1 µM (HT-1080)
AntifungalExhibits antifungal properties
HerbicidalDemonstrated herbicidal effects
MechanismInhibits p38 MAPK; induces apoptosis

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles to confirm regiochemistry .
  • NMR spectroscopy : 1H^1\text{H}-NMR distinguishes NH protons (δ 10.2–11.5 ppm) and aromatic splitting patterns .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 296.0921) .

How can researchers optimize multi-step synthesis routes to address competing reaction pathways in triazolopyrimidine formation?

Advanced Research Focus
Competing pathways (e.g., dimerization or over-alkylation) can be mitigated by:

  • Stepwise temperature modulation : Lower temperatures (50–60°C) during initial cyclization reduce byproduct formation .
  • Protecting group strategies : Temporary protection of the phenylamino group with Boc prevents unwanted nucleophilic attacks .
  • Real-time monitoring : Use inline FTIR to track intermediate concentrations and adjust reagent stoichiometry dynamically .

What computational approaches are recommended for modeling the quantum chemical parameters of triazolopyrimidine derivatives, and how do they compare with experimental observations?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : B3LYP/6-31G* basis sets predict HOMO-LUMO gaps (e.g., 4.2–4.8 eV) and Fukui indices for electrophilic sites .
  • Molecular dynamics (MD) simulations : Assess solvent interactions (e.g., DMSO vs. water) to explain solubility discrepancies .
  • Validation : Compare computed IR spectra with experimental data to refine force field parameters .

What methodologies enable systematic structure-activity relationship (SAR) analysis when modifying the phenylamino substituent in this compound?

Q. Advanced Research Focus

  • Bioisosteric replacement : Substitute phenyl groups with pyridyl or thiophene rings to evaluate electronic effects on enzyme binding .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., methyl vs. trifluoromethyl) to antimicrobial activity using multivariate regression .
  • Crystallographic docking : Overlay ligand-receptor complexes (e.g., with kinase targets) to identify steric clashes or hydrogen-bonding patterns .

How should researchers approach discrepancies between theoretical reactivity predictions and experimental kinetic data in triazolopyrimidine chemistry?

Q. Advanced Research Focus

  • Error source analysis : Check for solvent effects in DFT calculations (implicit vs. explicit solvation models) .
  • Kinetic isotope effects (KIE) : Use deuterated analogs to distinguish between rate-limiting steps (e.g., proton transfer vs. ring closure) .
  • In situ spectroscopy : Monitor intermediates via Raman spectroscopy to identify unaccounted reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.